molecular formula C14H14O4 B3343110 Corticrocin CAS No. 505-53-3

Corticrocin

Cat. No.: B3343110
CAS No.: 505-53-3
M. Wt: 246.26 g/mol
InChI Key: PXPBPRNNNVMUEY-CZBFJCMTSA-N
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Description

Corticrocin is a yellow pigment formed by the ectomycorrhizal fungus Piloderma croceum.

Chemical Reactions Analysis

Corticrocin undergoes various chemical reactions typical of long-chain fatty acids. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Corticrocin has several scientific research applications:

Mechanism of Action

The mechanism of action of corticrocin involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes involved in fatty acid metabolism. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Corticrocin can be compared with other long-chain fatty acids such as mycorradicin and other carotenoid-derived compounds. Unlike mycorradicin, which is deposited in plant root cells, this compound is synthesized by fungal mycelia and deposited on the surface of fungal hyphae . This unique synthesis and deposition process highlight this compound’s distinct role in fungal metabolism.

Similar compounds include:

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E)-tetradeca-2,4,6,8,10,12-hexaenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H,(H,15,16)(H,17,18)/b3-1+,4-2+,7-5+,8-6+,11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPBPRNNNVMUEY-CZBFJCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=CC=CC(=O)O)C=CC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C=C/C=C/C(=O)O)\C=C\C=C\C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-53-3
Record name (2E,4E,6E,8E,10E,12E)-2,4,6,8,10,12-Tetradecahexaenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corticrocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORTICROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBK1TSG361
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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